Cas no 376358-86-0 (1H-Pyrazole-4-carboxaldehyde, 1-phenyl-3-(3,4,5-trimethoxyphenyl)-)

1H-Pyrazole-4-carboxaldehyde, 1-phenyl-3-(3,4,5-trimethoxyphenyl)-, is a versatile heterocyclic compound featuring a pyrazole core substituted with a phenyl group and a 3,4,5-trimethoxyphenyl moiety. Its aldehyde functionality at the 4-position enhances reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing pharmacologically active molecules. The trimethoxyphenyl group contributes to its potential biological relevance, often associated with antitumor and anti-inflammatory properties. This compound is characterized by high purity and stability, ensuring consistent performance in coupling reactions, such as condensations or nucleophilic additions. Its well-defined structure facilitates precise modifications, supporting applications in medicinal chemistry and material science research.
1H-Pyrazole-4-carboxaldehyde, 1-phenyl-3-(3,4,5-trimethoxyphenyl)- structure
376358-86-0 structure
Product Name:1H-Pyrazole-4-carboxaldehyde, 1-phenyl-3-(3,4,5-trimethoxyphenyl)-
CAS No:376358-86-0
MF:C19H18N2O4
MW:338.357224941254
CID:5447093
PubChem ID:2323141
Update Time:2025-05-25

1H-Pyrazole-4-carboxaldehyde, 1-phenyl-3-(3,4,5-trimethoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carboxaldehyde, 1-phenyl-3-(3,4,5-trimethoxyphenyl)-
    • Inchi: 1S/C19H18N2O4/c1-23-16-9-13(10-17(24-2)19(16)25-3)18-14(12-22)11-21(20-18)15-7-5-4-6-8-15/h4-12H,1-3H3
    • InChI Key: NCUDYTKDETUBLC-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=CC=C2)C=C(C=O)C(C2=CC(OC)=C(OC)C(OC)=C2)=N1

Computed Properties

  • Exact Mass: 338.12665706g/mol
  • Monoisotopic Mass: 338.12665706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 416
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 62.6Ų

1H-Pyrazole-4-carboxaldehyde, 1-phenyl-3-(3,4,5-trimethoxyphenyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26597457-0.05g
1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde
376358-86-0 95.0%
0.05g
$212.0 2025-03-20

1H-Pyrazole-4-carboxaldehyde, 1-phenyl-3-(3,4,5-trimethoxyphenyl)- Related Literature

Additional information on 1H-Pyrazole-4-carboxaldehyde, 1-phenyl-3-(3,4,5-trimethoxyphenyl)-

Comprehensive Overview of 1H-Pyrazole-4-carboxaldehyde, 1-phenyl-3-(3,4,5-trimethoxyphenyl)- (CAS No. 376358-86-0)

The compound 1H-Pyrazole-4-carboxaldehyde, 1-phenyl-3-(3,4,5-trimethoxyphenyl)- (CAS No. 376358-86-0) is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. With its unique structural features, including a pyrazole core and trimethoxyphenyl substituents, this compound serves as a versatile intermediate in the synthesis of bioactive molecules. Researchers are increasingly exploring its potential applications in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents.

One of the most searched questions in the field of organic chemistry is: "What are the synthetic routes for 1H-Pyrazole-4-carboxaldehyde derivatives?" This reflects the growing interest in efficient and scalable methods to produce such compounds. The 1-phenyl-3-(3,4,5-trimethoxyphenyl) moiety in this molecule is particularly noteworthy due to its resemblance to natural product scaffolds, which often exhibit enhanced bioavailability and target specificity. Recent studies have highlighted its role in modulating cellular pathways, making it a hot topic in medicinal chemistry forums.

From an industrial perspective, the demand for CAS No. 376358-86-0 has risen due to its utility in high-value chemical synthesis. Companies specializing in custom synthesis and contract research frequently list this compound in their catalogs, catering to clients in the pharmaceutical and biotechnology sectors. Its aldehyde functional group allows for further derivatization, enabling the creation of libraries for high-throughput screening—a technique widely used in modern drug discovery pipelines.

Another trending topic is the "green chemistry" approach to synthesizing such compounds. Researchers are investigating eco-friendly catalysts and solvent systems to produce 1H-Pyrazole-4-carboxaldehyde derivatives with minimal environmental impact. This aligns with global sustainability goals and addresses frequent search queries like "How to optimize the synthesis of pyrazole aldehydes?" and "What are the alternatives to traditional reagents in heterocyclic chemistry?"

In addition to its pharmaceutical applications, 1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde has shown promise in material science. Its conjugated system and electron-rich aromatic rings make it a candidate for organic electronic materials, such as OLEDs or photovoltaic devices. This multidisciplinary relevance has led to increased citations in patents and peer-reviewed journals, further boosting its visibility in academic and industrial databases.

Quality control and analytical characterization are critical for this compound, as purity directly impacts downstream applications. Advanced techniques like HPLC, NMR, and mass spectrometry are routinely employed to verify its structure and assess batch-to-batch consistency. Such rigorous standards address common concerns among buyers, such as "How to ensure the purity of CAS 376358-86-0?" and "What spectroscopic methods are best for pyrazole aldehyde analysis?"

Looking ahead, the trajectory for 1H-Pyrazole-4-carboxaldehyde, 1-phenyl-3-(3,4,5-trimethoxyphenyl)- appears robust, driven by its structural versatility and expanding applications. Whether in drug development, sustainable chemistry, or advanced materials, this compound exemplifies the intersection of innovation and practicality—a theme resonating across scientific communities and search engine trends alike.

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